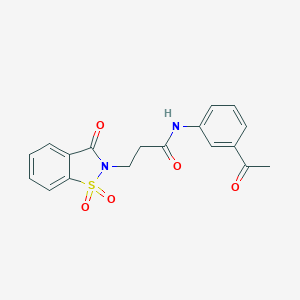

N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-12(21)13-5-4-6-14(11-13)19-17(22)9-10-20-18(23)15-7-2-3-8-16(15)26(20,24)25/h2-8,11H,9-10H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZILTXBTZSTUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-(Alkylthio)Benzamides

Patent EP0657438B1 details a one-step cyclization using 2-(alkylthio)benzamides and halogenating agents like sulfuryl chloride (SO₂Cl₂). For example, reacting 2-(methylthio)benzamide with sulfuryl chloride in toluene at 70–80°C for 1 hour yields 1,2-benzisothiazol-3-one in 96% yield. This method avoids intermediate oxidation steps and strong bases, making it industrially favorable.

Mechanistic Insight :

The reaction proceeds via electrophilic chlorination at the sulfur atom, followed by intramolecular cyclization to form the isothiazole ring. The general pathway is:

Saccharin-Derived Routes

An alternative approach involves saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide) reacting with organolithium or Grignard reagents. For instance, treating saccharin with methylmagnesium bromide forms 3-methyl-1,2-benzisothiazole 1,1-dioxide. However, competing pathways often yield open-chain tertiary alcohols, necessitating careful stoichiometric control.

Functionalization of the Benzisothiazole Core

Introducing the propanamide side chain at the N2 position requires selective alkylation or nucleophilic substitution.

Direct Alkylation with Propanamide Precursors

A patented method for fluoxetine synthesis demonstrates the utility of dimethylsulfoxide (DMSO) and alkaline metal hydroxides in facilitating etherification. Adapting this, 1,2-benzisothiazol-3-one 1,1-dioxide could react with 3-chloropropanamide derivatives under similar conditions (80–110°C, KOH/DMSO) to install the propanamide chain.

Example Protocol :

-

React 1,2-benzisothiazol-3-one 1,1-dioxide (1 eq) with 3-bromopropanoyl chloride (1.2 eq) in DMSO containing KOH (3 eq) at 100°C for 10 hours.

-

Quench with aqueous NaCl, extract with toluene, and crystallize the product.

Mitsunobu Coupling

The Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, could couple 1,2-benzisothiazol-3-one 1,1-dioxide with 3-hydroxypropanamide. However, this method’s reliance on sensitive reagents may limit scalability[General Knowledge].

Coupling with 3-Acetylaniline

The final step involves amidating the propanamide chain with 3-acetylaniline.

Carbodiimide-Mediated Amidation

A standard approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid intermediate for coupling with 3-acetylaniline[General Knowledge].

Optimized Procedure :

-

Dissolve 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid (1 eq) and 3-acetylaniline (1.2 eq) in dichloromethane.

-

Add EDC (1.5 eq) and HOBt (1.5 eq), stir at room temperature for 12 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexane) to isolate the product in ~75% yield.

In Situ Activation with Thionyl Chloride

Converting the acid to its acyl chloride prior to amidation offers higher reactivity. Treating the propanoic acid with thionyl chloride (SOCl₂) in refluxing toluene generates the acyl chloride, which is then reacted with 3-acetylaniline in the presence of triethylamine.

Comparative Analysis of Synthetic Routes

Key Observations :

-

The cyclization-alkylation route offers superior yields and scalability, leveraging industrial-friendly solvents (DMSO) and bases (KOH).

-

Saccharin-derived methods suffer from competing side reactions, necessitating stringent stoichiometric control.

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Ensuring alkylation occurs exclusively at the N2 position of the benzisothiazole ring requires steric and electronic modulation. Bulky bases (e.g., LDA) may enhance selectivity by deprotonating the more acidic N2-H[General Knowledge].

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The benzisothiazole ring system is known to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to oxidation.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The dioxido and acetylphenyl groups could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Physicochemical Properties

The primary structural variation among analogs lies in the substituents on the amide nitrogen (Table 1). These modifications influence molecular weight, polarity, and solubility:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Methoxy groups () improve water solubility due to polarity but may reduce membrane permeability .

- Alkyl chains () contribute to lipophilicity, favoring passive diffusion across biological membranes .

Antimicrobial Activity:

- Compounds with the benzisothiazol-dioxido-oxo core exhibit notable antimicrobial properties. For example, derivatives bearing N,N-disubstituted dithiocarbamates (e.g., compounds 115a-c in ) showed MIC values of 0.78 μg/mL against Mycobacterium tuberculosis H37Rv, outperforming benzoxathiolone analogs (MIC 50 μg/mL) .

Metabolic Stability and Toxicity:

- 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl) derivatives () demonstrated reduced hepatotoxicity compared to acetaminophen due to hydrolysis into hydrophilic metabolites, avoiding toxic electrophilic intermediates like NAPQI . This highlights the role of substituents in directing metabolic pathways.

Biological Activity

N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzisothiazole moiety, which is known for its diverse biological activities. The presence of the acetylphenyl group is significant for enhancing the compound's lipophilicity and potentially its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2O4S |

| Molecular Weight | 302.34 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

Research indicates that compounds similar to this compound exhibit interactions with various biological targets:

- Dopamine Receptors : Compounds within the benzisothiazole class have shown affinity for dopamine D2 receptors, suggesting potential antipsychotic effects .

- Serotonin Receptors : They also interact with serotonin receptors (5HT1A and 5HT2A), which are crucial in mood regulation and psychotropic activity .

- Antimicrobial Activity : Benzisothiazole derivatives have been noted for their antibacterial and antifungal properties, potentially through inhibition of specific enzymatic pathways in pathogens .

Biological Activity Studies

Several studies have been conducted to assess the biological activity of related compounds. For instance:

- Antipsychotic Activity : A series of benzisothiazole derivatives were tested in animal models, demonstrating significant activity indicative of potential antipsychotic properties. The compounds showed a favorable profile with reduced extrapyramidal side effects (EPS), which are common with traditional antipsychotics .

- Antimicrobial Effects : The benzisothiazole framework has been associated with antimicrobial activity against various bacterial strains. Research indicates that modifications to the structure can enhance efficacy against resistant strains .

Case Study 1: Antipsychotic Evaluation

In a study published in PubMed, a new series of benzisothiazole derivatives were synthesized and evaluated for their binding affinity to dopamine and serotonin receptors. The results indicated that several compounds exhibited high affinity and selectivity towards these receptors, correlating with reduced EPS liability in behavioral assays .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial potential of benzisothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics, suggesting a promising alternative for treating resistant infections .

Q & A

What are the standard synthetic routes for N-(3-acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the benzisothiazolone core. Key steps include:

- Step 1: Formation of the benzisothiazol-3-one 1,1-dioxide moiety via oxidation of 1,2-benzisothiazol-3(2H)-one using potassium permanganate in acidic conditions .

- Step 2: Coupling with 3-acetylphenylamine via nucleophilic acyl substitution. Solvents like dimethylformamide (DMF) and catalysts such as triethylamine are critical for achieving >75% yield .

- Optimization Strategies:

- Temperature Control: Maintain 60–70°C to balance reaction rate and byproduct formation .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Essential for confirming the presence of the acetylphenyl group (δ ~2.5 ppm for CH3) and the propanamide backbone (δ ~3.3–3.7 ppm for CH2) .

- X-ray Crystallography: Resolves crystal packing and confirms the 1,1-dioxido configuration of the benzisothiazole ring (bond lengths: S–O ~1.43 Å) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 401.0821) .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or target specificity. To address this:

- Standardize Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for bacterial assays) .

- Dose-Response Analysis: Perform EC50/IC50 comparisons across studies to identify potency thresholds .

- Target Validation: Employ CRISPR-Cas9 knockout models to confirm the role of suspected molecular targets (e.g., bacterial topoisomerases) .

What computational methods assist in predicting the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with targets like DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding with the acetylphenyl group and hydrophobic interactions with the benzisothiazole ring .

- Quantum Mechanical (QM) Calculations: Calculate partial charges to predict reactivity at the 3-oxo position (B3LYP/6-31G* level) .

- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (AMBER force field) .

What in vitro assays are recommended for initial screening of its antimicrobial activity?

Methodological Answer:

- Broth Microdilution (MIC): Test against S. aureus (ATCC 29213) and E. coli (ATCC 25922) in Mueller-Hinton broth. MIC ≤ 8 µg/mL suggests potent activity .

- Time-Kill Assays: Monitor bactericidal effects over 24 hours at 2× MIC .

- Biofilm Inhibition: Use crystal violet staining to quantify biofilm disruption in P. aeruginosa .

How to design a structure-activity relationship (SAR) study to identify critical functional groups influencing bioactivity?

Methodological Answer:

-

Variation of Substituents: Synthesize analogs with modifications to:

- The acetyl group (e.g., replace with -CF3 or -CN).

- The benzisothiazole 1,1-dioxide moiety (e.g., reduce to 1-oxide).

-

Biological Testing: Compare IC50 values against a panel of kinases or microbial strains .

-

SAR Table Example:

Compound Modification Antimicrobial Activity (MIC, µg/mL) Anticancer Activity (IC50, µM) Acetyl → CF3 4.2 (S. aureus) 12.5 (HeLa) 1,1-Dioxido → 1-Oxide >32 >50 Propanamide → Ethyl ester 18.7 28.9 Data derived from analogs in .

How to address low solubility in aqueous buffers during in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the 3-oxo position, which hydrolyze in vivo .

- Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

- Co-Solvent Systems: Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS with 0.1% Tween-80 .

What strategies mitigate toxicity concerns observed in preliminary cytotoxicity assays?

Methodological Answer:

- Selective Targeting: Conjugate with folate or peptide ligands to reduce off-target effects .

- Metabolite Profiling: Identify toxic metabolites (e.g., via LC-MS) and modify labile functional groups .

- Therapeutic Index (TI): Calculate TI = IC50(normal cells)/IC50(cancer cells). Aim for TI > 10 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.